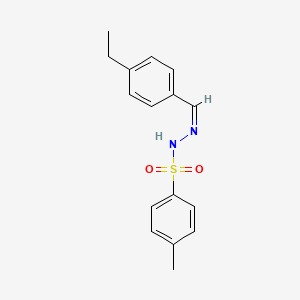
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, commonly known as FNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of FNPP involves its inhibition of PDE5, which leads to an increase in cGMP levels in cells. This, in turn, leads to relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce hypertension. FNPP has also been found to exhibit some degree of selectivity for PDE5 over other PDE isoforms, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
In addition to its effects on PDE5, FNPP has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of calcium signaling pathways, and induction of apoptosis in cancer cells. These effects make FNPP a promising candidate for further investigation in a range of scientific research areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FNPP in lab experiments is its relatively simple synthesis method, which can be carried out using commonly available reagents. However, one limitation is that its effects on different cell types and physiological systems may vary, making it important to carefully design experiments to control for these variables.
Orientations Futures
There are many potential future directions for research on FNPP. One area of interest is its potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells. Other areas of potential investigation include its effects on calcium signaling pathways and its potential for use as a diagnostic or therapeutic agent in conditions such as pulmonary hypertension. Further research is needed to fully understand the biochemical and physiological effects of FNPP and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FNPP involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a reductive amination process using piperazine and a reducing agent such as sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
FNPP has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. This makes FNPP a potential candidate for the treatment of conditions such as erectile dysfunction and pulmonary hypertension.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-13-11-17(15(18)12-16(13)21(22)23)19-7-9-20(10-8-19)26(24,25)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYEMZKZPTFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)


![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)

